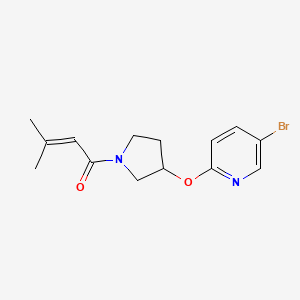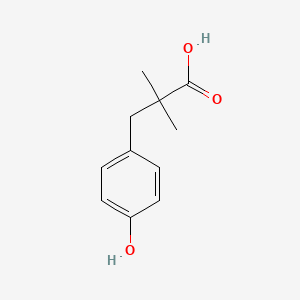
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The molecule also contains a bromopyridinyl group, which is a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a bromine atom attached .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a cyclic structure. The bromopyridinyl group is likely to contribute to the compound’s polarity, while the pyrrolidine ring may impart some degree of rigidity to the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the bromine atom, which is a good leaving group, and the nitrogen atom in the pyrrolidine ring, which can act as a nucleophile or base . Therefore, it could potentially undergo a variety of reactions, including substitution reactions, elimination reactions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom would likely make the compound relatively heavy and potentially more reactive. The pyrrolidine ring could contribute to the compound’s solubility in certain solvents .Aplicaciones Científicas De Investigación
Synthesis and Quantum Mechanical Investigations
- Efficient Synthesis via Suzuki Cross-Coupling : A study describes the synthesis of novel pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions, showcasing the utility of related bromopyridine compounds in synthesizing complex molecules with potential chiral dopant applications for liquid crystals (Gulraiz Ahmad et al., 2017).
Biological Activities
- Antibacterial Activity : Novel 4-pyrrolidin-3-cyanopyridine derivatives, synthesized from related bromopyridine substrates, were evaluated for their antimicrobial activity, demonstrating significant potency against various bacterial strains (A. Bogdanowicz et al., 2013).
- Antimycobacterial Agents : The synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives highlighted the antimicrobial screening against bacterial, fungal strains, and M. tuberculosis, indicating the potential for developing new antimycobacterial agents (Yahya Nural et al., 2018).
Advanced Materials and Ligand Design
- Iridium Complexes for Organic Light-Emitting Devices : A study on heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands derived from bromopyridine shows the tuning of redox and emission properties, suggesting applications in organic light-emitting devices (S. Stagni et al., 2008).
Chemical Structure and Crystal Engineering
- Crystal Structure of Schiff Base Compounds : The synthesis of a Schiff base compound from 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine demonstrated significant antibacterial activities, underscoring the role of bromopyridine derivatives in designing compounds with potent biological properties (Wang et al., 2008).
Propiedades
IUPAC Name |
1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-3-methylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-10(2)7-14(18)17-6-5-12(9-17)19-13-4-3-11(15)8-16-13/h3-4,7-8,12H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEJQWOHILNURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCC(C1)OC2=NC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2737763.png)
![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2737764.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737768.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2737769.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide](/img/structure/B2737770.png)
![{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid](/img/structure/B2737771.png)
![5-((3,4-Dichlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737772.png)

![N-(2-(2,5-dimethoxyphenyl)thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2737774.png)
![N-[[3-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide](/img/structure/B2737775.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2737776.png)
